N'-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea
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Overview
Description
N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea is a chemical compound with the molecular formula C12H22N2O2. It is known for its applications in synthesis and pharmaceuticals . This compound is characterized by its unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea typically involves the reaction of 7-ethoxybicyclo(4.1.0)heptane with N,N-dimethylurea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-(7-Methoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea
- N’-(7-Propoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea
- N’-(7-Butoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea
Uniqueness
N’-(7-Ethoxybicyclo(4.1.0)hept-7-yl)-N,N-dimethylurea is unique due to its specific ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and pharmaceuticals .
Properties
CAS No. |
69611-53-6 |
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Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-(7-ethoxy-7-bicyclo[4.1.0]heptanyl)-1,1-dimethylurea |
InChI |
InChI=1S/C12H22N2O2/c1-4-16-12(13-11(15)14(2)3)9-7-5-6-8-10(9)12/h9-10H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
MCFWRMWMXWAXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2C1CCCC2)NC(=O)N(C)C |
Origin of Product |
United States |
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